molecular formula C6H11Cl2N3 B3249859 N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride CAS No. 1984118-01-5

N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride

Cat. No. B3249859
CAS RN: 1984118-01-5
M. Wt: 196.07
InChI Key: FXWOAOXEKIEANY-UHFFFAOYSA-N
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Description

“N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride” is a chemical compound . It is also known as "N-Methyl-1-pyrimidin-4-ylethanamine dihydrochloride" . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H9N3.2ClH/c1-7-4-6-2-3-8-5-9-6;;/h2-3,5,7H,4H2,1H3;2*1H . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 196.08 . The compound’s InChI key is FXWOAOXEKIEANY-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Interactions and Toxicity Studies

Research has explored the complex interactions and toxicity of various chemical compounds, including pyrimidines, which are essential components in the structure of DNA and RNA. These studies delve into the mechanisms of toxicity, particularly focusing on substances like Paraquat dichloride, which shares structural similarities with N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride. Paraquat dichloride, for instance, is known for its accumulation in the lung, leading to severe toxic effects due to oxidative stress generation (Dinis-Oliveira et al., 2008). Understanding these mechanisms is crucial for developing antidotes and treatments for poisoning cases.

Role in Enzyme Inhibition

Cytochrome P450 enzymes play a significant role in drug metabolism, and understanding the selectivity and potency of enzyme inhibitors, including pyrimidine derivatives, is vital for predicting drug-drug interactions. Research has highlighted the selectivity of various chemical inhibitors, shedding light on the metabolic pathways influenced by compounds structurally related to this compound (Khojasteh et al., 2011).

Environmental and Public Health Studies

Investigations into environmental exposure to pesticides, including those structurally akin to this compound, have been conducted to assess public health risks. Studies have consolidated urinary metabolite measurements to identify exposure trends and the impact on human health, particularly in children (Egeghy et al., 2011).

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including pyrimidines, provides insights into the stability and molecular interactions of these compounds. Research has examined the influence of environmental interactions on tautomeric equilibria, which is essential for understanding the biochemical properties of compounds like this compound (Person et al., 1989).

Synthesis and Medicinal Applications

The synthesis and medicinal applications of pyrimidine derivatives have been extensively researched due to their biological significance. Studies have reviewed the synthesis pathways and pharmacological potentials of pyrimidine scaffolds, highlighting their applicability in the medicinal and pharmaceutical industries (Parmar et al., 2023).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity . For safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

N-methyl-1-pyrimidin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-7-4-6-2-3-8-5-9-6;;/h2-3,5,7H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWOAOXEKIEANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=NC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179873-38-2, 1984118-01-5
Record name N-Methyl-1-(4-pyrimidinyl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl[(pyrimidin-4-yl)methyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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